molecular formula C10H6ClNO2 B13668397 4-Chloroquinoline-5-carboxylic acid

4-Chloroquinoline-5-carboxylic acid

Cat. No.: B13668397
M. Wt: 207.61 g/mol
InChI Key: QLQOVCPIZSKYRG-UHFFFAOYSA-N
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Description

4-Chloroquinoline-5-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with a chlorine atom at position 4 and a carboxylic acid group at position 3. The positions of substituents on the quinoline ring critically influence these properties, making structural analogs valuable for comparative studies .

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

4-chloroquinoline-5-carboxylic acid

InChI

InChI=1S/C10H6ClNO2/c11-7-4-5-12-8-3-1-2-6(9(7)8)10(13)14/h1-5H,(H,13,14)

InChI Key

QLQOVCPIZSKYRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloroquinoline-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Key Observations :

  • The chlorine atom’s position (e.g., 2 vs. 4) affects steric hindrance and electronic effects, influencing interaction with biological targets.
  • Carboxylic acid placement (e.g., 3 vs. 5) alters hydrogen-bonding capacity and molecular polarity.

Isoquinoline Derivatives

Isoquinoline analogs, which differ in ring structure, include:

Compound Name CAS Number Substituent Positions Molecular Formula Notes
5-Chloroisoquinoline-3-carboxylic acid 1381949-77-4 Cl (5), COOH (3) C₁₀H₆ClNO₂ Isoquinoline core may enhance binding to specific enzymes
5-Hydroxyisoquinoline-4-carboxylic acid 76344-95-1 OH (5), COOH (4) C₁₀H₇NO₃ Hydroxyl group introduces polarity and redox activity

Key Observations :

  • Isoquinoline derivatives often exhibit distinct biological activities compared to quinolines due to differences in ring topology.
  • Functional groups like hydroxyl (OH) vs. chlorine (Cl) modify electronic properties and metabolic stability.

Pyrimidine and Pyridine Carboxylic Acids

These heterocycles differ in ring size and nitrogen atom positions:

Compound Name CAS Number Substituent Positions Molecular Formula Notes
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Cl (2), CH₃ (6), COOH (4) C₆H₅ClN₂O₂ Used in research as intermediates for drug synthesis
5-Chloropyrimidine-4-carboxylic acid 1588441-24-0 Cl (5), COOH (4) C₅H₃ClN₂O₂ Smaller ring size may enhance metabolic clearance

Key Observations :

  • Pyrimidines (6-membered, 2 nitrogen atoms) and pyridines (6-membered, 1 nitrogen) offer distinct electronic environments compared to quinolines.
  • Methyl groups (e.g., in 2-Chloro-6-methylpyrimidine-4-carboxylic acid) increase lipophilicity .

Acridine Derivatives

Acridine analogs feature a three-ring system:

Compound Name CAS Number Substituent Positions Molecular Formula Notes
1-Chloro-5-methyl-4-acridinecarboxylic acid 206531-08-0 Cl (1), CH₃ (5), COOH (4) C₁₅H₁₀ClNO₂ Extended aromatic system may enhance intercalation with DNA

Key Observations :

  • Acridines’ planar structure facilitates DNA intercalation, a mechanism less common in quinolines.
  • Methyl groups can modulate steric interactions in binding pockets.

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